molecular formula C21H28N2O4S B15283057 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine

Cat. No.: B15283057
M. Wt: 404.5 g/mol
InChI Key: MIYUXHAYSIBTPK-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine typically involves multiple steps, including the sulfonylation of 2,5-dimethoxy-4-methylphenyl and the subsequent reaction with 3,4-dimethylphenylpiperazine. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research.

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine

InChI

InChI=1S/C21H28N2O4S/c1-15-6-7-18(12-16(15)2)22-8-10-23(11-9-22)28(24,25)21-14-19(26-4)17(3)13-20(21)27-5/h6-7,12-14H,8-11H2,1-5H3

InChI Key

MIYUXHAYSIBTPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)OC)C

Origin of Product

United States

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